![molecular formula C22H20N2O3S B2442988 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 683777-43-7](/img/structure/B2442988.png)
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a tetrahydronaphthalene, a thiazole, and a benzodioxine . Tetrahydronaphthalene is a polycyclic aromatic hydrocarbon that consists of a naphthalene core where two adjacent carbon atoms are replaced by a saturated carbon . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring . Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydronaphthalene would provide a rigid, planar structure, while the thiazole and benzodioxine could introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole might undergo reactions at the sulfur or nitrogen . The benzodioxine could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the aromatic rings might contribute to its stability and solubility .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Antitumor Activity
Heterocyclic compounds, including imidazole derivatives, have been extensively studied for their antitumor activities. Research has shown that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit promising antitumor properties, with some advancing to preclinical testing stages. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Advancements in Benzothiazole and its Derivatives
Benzothiazole and its derivatives have been identified as key scaffolds in medicinal chemistry, displaying a wide range of pharmacological activities. Notable drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, underscoring its importance in drug development. The diversity in biological and therapeutic activities of benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitubercular effects, highlights their potential in scientific research and pharmaceutical applications (Sumit, Kumar, & Mishra, 2020).
Synthesis and Applications of Benzofused Thiazole Derivatives
Research into benzofused thiazole derivatives has led to the development of compounds with significant antioxidant and anti-inflammatory activities. The synthesis of these derivatives and their in vitro evaluations for anti-inflammatory and antioxidant activities demonstrate their potential as therapeutic agents. Molecular docking studies further support their mechanism of action, providing a foundation for the development of new anti-inflammatory and antioxidant drugs (Raut et al., 2020).
Structural Activity Relationships in Thiophene Derivatives
Thiophene derivatives, another class of heterocyclic compounds, have been explored for their biological interest over the past decade. Studies have focused on the therapeutic properties of these compounds across various biological test systems, revealing that modifications to the thiophene ring can lead to a wide range of biological activities. This research emphasizes the complexity and potential of thiophene derivatives in medicinal chemistry, suggesting that similar structural manipulations in compounds like N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could yield promising results (Drehsen & Engel, 1983).
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various receptors
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways . The specific pathways and downstream effects would depend on the nature of the target.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are needed to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(17-7-8-19-20(12-17)27-10-9-26-19)24-22-23-18(13-28-22)16-6-5-14-3-1-2-4-15(14)11-16/h5-8,11-13H,1-4,9-10H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMINXXXYAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)
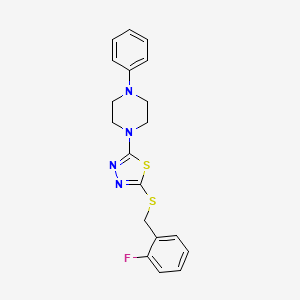
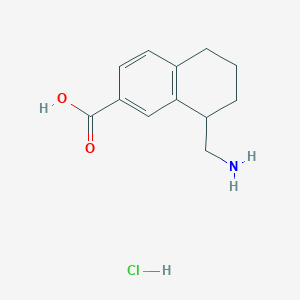
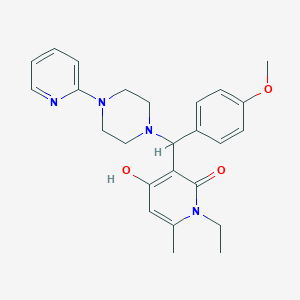
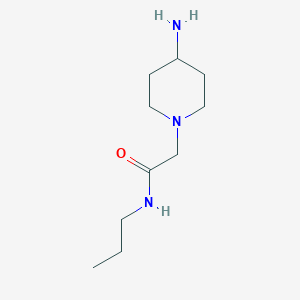
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
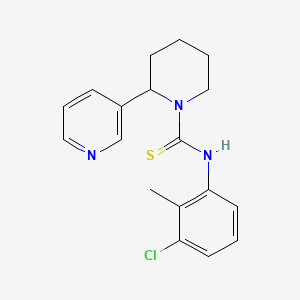
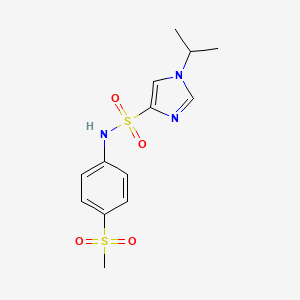
![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)

![(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2442924.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)